Ono-AE2-227 is classified as a pharmacological agent that selectively inhibits the EP4 receptor, one of four known subtypes of prostaglandin E2 receptors (EP1, EP2, EP3, and EP4). Prostaglandin E2 itself is a lipid compound involved in numerous biological functions, including modulation of immune responses and regulation of vascular tone. The specificity of Ono-AE2-227 for the EP4 receptor makes it a valuable tool in research focused on understanding the roles of this receptor in various diseases, including cancer and inflammatory disorders .
The molecular structure of Ono-AE2-227 is characterized by its specific functional groups that confer its selectivity for the EP4 receptor. Key features include:
Ono-AE2-227 participates in various chemical reactions primarily related to its interaction with biological systems:
The mechanism of action of Ono-AE2-227 centers around its role as an antagonist at the EP4 receptor:
Ono-AE2-227 has several scientific applications due to its specific antagonistic action on the EP4 receptor:
ONO-AE2-227 is a highly selective antagonist of the prostaglandin E2 (PGE₂) EP4 receptor subtype, a G protein-coupled receptor (GPCR) predominantly coupled to Gαs proteins. Its antagonism competitively inhibits PGE₂ binding, preventing Gαs-mediated activation of adenylyl cyclase and subsequent cAMP production [2] [5]. In colorectal cancer models (HCA-7 cells), ONO-AE2-227 (10 µM) completely blocks PGE₂-induced ERK phosphorylation and cell proliferation by disrupting EP4-dependent signaling cascades [5]. This specificity is critical for mitigating pathological processes like tumor growth and angiogenesis, which are driven by EP4 overactivation in malignancies [1] [8].
The high affinity of ONO-AE2-227 for the human EP4 receptor (Kᵢ = 1–10 nM) arises from its optimized interactions with key residues in the receptor’s ligand-binding pocket. Structural analyses reveal that its core sulfonamide group forms hydrogen bonds with Arg316 and Tyr315 in transmembrane helix 7 (TM7), while its aromatic moieties engage in hydrophobic contacts with Val87 (TM1) and Trp74 (TM1) [4]. This binding mode confers >1,000-fold selectivity over other EP receptors (EP1–EP3), as demonstrated in radioligand displacement assays (Table 1) [2] [4].
Table 1: Receptor Binding Affinity Profile of ONO-AE2-227
Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (vs. EP4) |
---|---|---|
EP4 | 1–10 | 1 |
EP1 | >10,000 | >1,000 |
EP2 | >10,000 | >1,000 |
EP3 | >10,000 | >1,000 |
ONO-AE2-227 inhibits EP4-mediated transactivation of the epidermal growth factor receptor (EGFR), thereby blocking the Ras/Raf/MEK/ERK phosphorylation cascade. In HCA-7 colon cancer cells, pretreatment with ONO-AE2-227 (10 µM) reduces PGE₂-induced ERK1/2 phosphorylation by >90% within 15 minutes [5]. This suppression correlates with decreased expression of ERK-dependent early growth response genes (egr-1), which are pivotal for cell proliferation and survival in tumors [5] [8].
By attenuating cAMP/PKA signaling, ONO-AE2-227 prevents phosphorylation of the cAMP response element-binding protein (CREB) at Ser¹³³, a critical step for its transcriptional activity. In PGE₂-stimulated HCA-7 cells, ONO-AE2-227 (10 µM) reduces CREB phosphorylation by 85% and abrogates CRE-driven luciferase reporter expression [5]. Consequently, transcription of CREB target genes (e.g., COX-2, egr-1) is suppressed, disrupting autocrine loops that fuel inflammation and tumor progression [4] [5].
Table 2: ONO-AE2-227 Effects on Key Signaling Nodes
Signaling Pathway | Target Molecule | Inhibition Efficacy | Functional Outcome |
---|---|---|---|
EGFR Transactivation | ERK1/2 phosphorylation | >90% | Reduced cell proliferation |
cAMP/PKA | CREB phosphorylation | 85% | Downregulated egr-1, COX-2 |
PI3K/AKT | AKT phosphorylation | 70%* | Enhanced pro-apoptotic signals |
*Indirect effect observed in endometrial cancer models [1]
ONO-AE2-227 disrupts a feedforward loop where EP4 activation amplifies COX-2 expression. In endometrial adenocarcinoma cells, PGE₂-EP4 signaling induces COX-2 transcription via CREB and ERK-dependent promoters [1] [3]. ONO-AE2-227 (1 µM) reduces COX-2 mRNA and protein levels by >70%, thereby diminishing PGE₂ synthesis and tumor-promoting inflammation [1]. Similar effects occur in Giardia-challenged macrophages, where EP4 antagonism blocks ROS/NF-κB-driven COX-2 upregulation, highlighting its role in innate immune regulation [3].
Table 3: Impact on COX-2 Regulation in Disease Models
Disease Context | COX-2 Reduction | Mechanism |
---|---|---|
Endometrial adenocarcinoma | >70% | ERK/CREB promoter suppression |
Colorectal cancer (HCA-7) | >60% | Blockade of egr-1-dependent synthesis |
Macrophage infection | >80% | Inhibition of ROS/NF-κB signaling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7